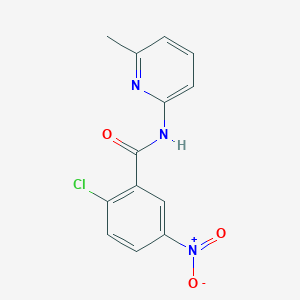
2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While there isn’t specific information available on the synthesis of 2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide, there are related compounds that have been synthesized. For instance, N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide and its Co(II), Ni(II), and Cu(II) complexes have been synthesized and characterized by elemental analysis, FT-IR, 1H-NMR, and HR-MS methods .
Wissenschaftliche Forschungsanwendungen
Crystal Engineering
Research has explored the utilization of halogen and hydrogen bonds for crystal engineering. One study focused on the formation of molecular tapes mediated by strong O–H⋯N hydrogen bonds and weak C–I⋯O interactions in complexes, highlighting the potential for designing crystal structures through selective interactions, although the direct reference to 2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide was not found, the principles apply broadly to similar compounds (Saha, Nangia, & Jaskólski, 2005).
Cytotoxic Properties and Antitumor Agents
Studies on related nitrobenzamide derivatives have revealed insights into their reductive chemistry and potential as hypoxia-selective cytotoxins. These compounds demonstrate selective toxicity towards hypoxic cells, a feature crucial for targeting tumor microenvironments. The research indicates that the electron-affinic sites within these molecules facilitate enzymatic reduction, contributing to their cytotoxic properties. While the discussed molecules are structurally similar to this compound, they provide a foundation for understanding the reductive behavior and potential antitumor applications of nitrobenzamide derivatives (Palmer et al., 1995; Palmer et al., 1996).
Synthetic Methodologies
Photocatalytic Applications
The study of adsorbents for titanium dioxide loading in the photocatalytic degradation of pollutants, although not directly mentioning this compound, suggests a potential application for similar compounds. The focus on enhancing the rate of mineralization and reducing the concentration of solution-phase intermediates through adsorbent supports could be relevant for the environmental cleanup efforts using nitrobenzamide derivatives (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).
Eigenschaften
IUPAC Name |
2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O3/c1-8-3-2-4-12(15-8)16-13(18)10-7-9(17(19)20)5-6-11(10)14/h2-7H,1H3,(H,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVIFOHQEXMOTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

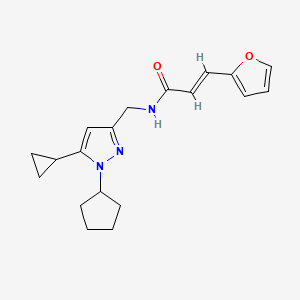
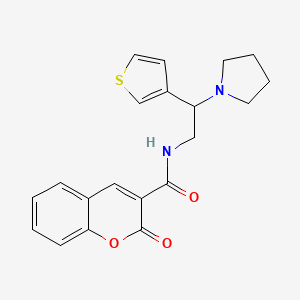

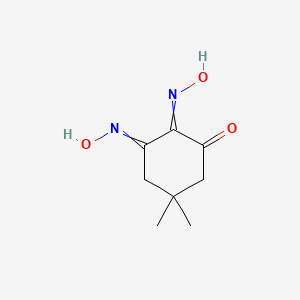
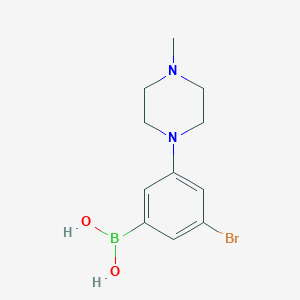
![N-[4-({4-[2-hydroxy-3-(2-naphthyloxy)propyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B2416524.png)
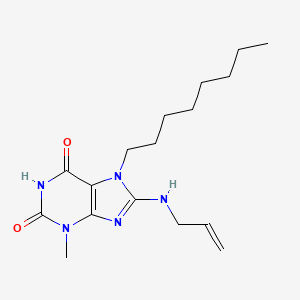
![1-[3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl]-4-(4-chlorophenyl)piperazine](/img/structure/B2416527.png)
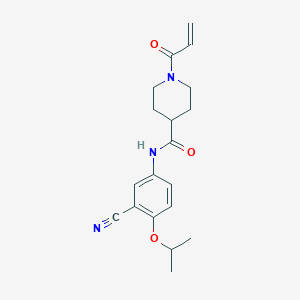

![(4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2416533.png)
![3-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2416537.png)
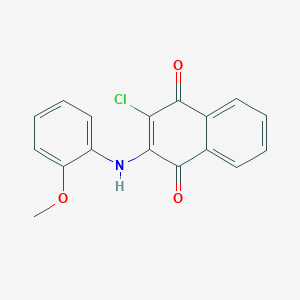
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2416539.png)